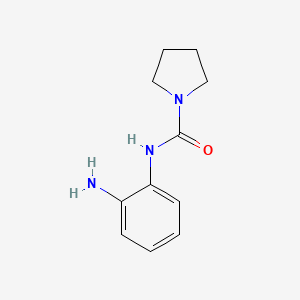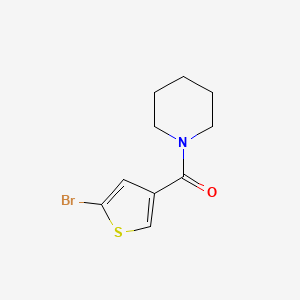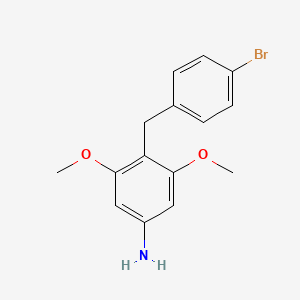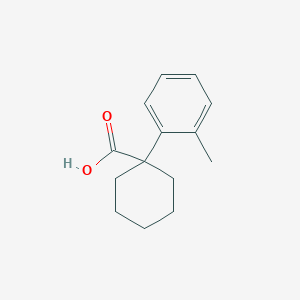
1-(2-Methylphenyl)cyclohexane-1-carboxylic acid
説明
“1-(2-Methylphenyl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1039931-32-2 . It has a molecular weight of 218.3 .
Molecular Structure Analysis
The InChI code for “1-(2-Methylphenyl)cyclohexane-1-carboxylic acid” is1S/C14H18O2/c1-10-5-6-11(12(15)9-10)14(13(16)17)7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,16,17) . Physical And Chemical Properties Analysis
“1-(2-Methylphenyl)cyclohexane-1-carboxylic acid” is a powder at room temperature .科学的研究の応用
Environmental and Health Implications of Plasticizers
Research on 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), a compound related to 1-(2-Methylphenyl)cyclohexane-1-carboxylic acid, has been conducted to understand its use as a plasticizer and its potential environmental and health implications. DINCH has been used to replace phthalates such as DEHP and DINP due to concerns over their health effects. Studies have investigated the presence of DINCH metabolites in human urine, suggesting a method for assessing environmental exposure levels to this plasticizer (Silva et al., 2013).
Supramolecular Chemistry
The study of cyclohexane-1,3cis,5cis-tricarboxylic acid has contributed to the understanding of supramolecular acid motifs through co-crystallization with organic bases. This research highlights the versatility of cyclohexane derivatives in forming various supramolecular structures, which have implications in materials science and molecular engineering (Shan et al., 2003).
Catalytic Activity
Research on the catalytic activity of cyclohexane derivatives includes the study of a Cu(ii) metal-organic framework (MOF) synthesized from a flexible bifunctionalised terpyridine species. This MOF showed good catalytic activity and selectivity towards the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, demonstrating the potential of cyclohexane derivatives in catalysis (Paul et al., 2016).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various cyclohexane derivatives have been explored, including the development of new cyclic esters and their polymerization potential. These studies provide insights into the design and synthesis of new materials with potential applications in biodegradable polymers and other areas (Trollsås et al., 2000).
Fluorescence Spectroscopy and Organic Acids Production
Investigations into the fluorescence properties of phenylimidazoles and the generation of organic acids through alkene ozonolysis highlight the chemical diversity and reactivity of cyclohexane derivatives. These studies contribute to our understanding of organic reaction mechanisms and the potential for novel organic synthesis pathways (Valle et al., 2008), (Orzechowska et al., 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methylphenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-11-7-3-4-8-12(11)14(13(15)16)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMYJZKQMMQFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)
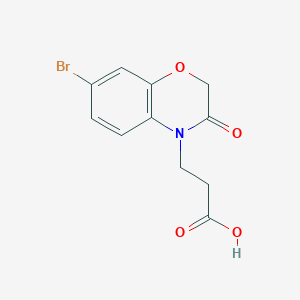
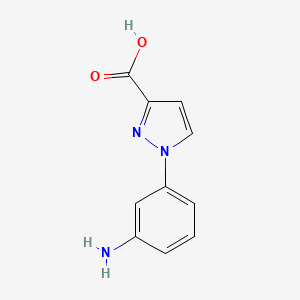
![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)
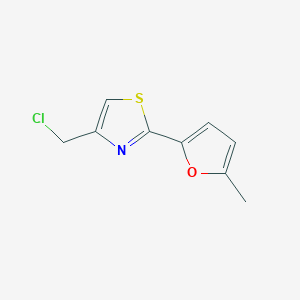
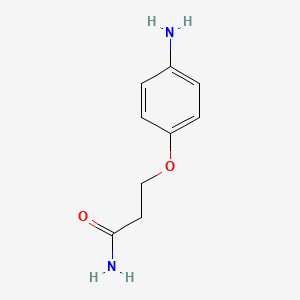
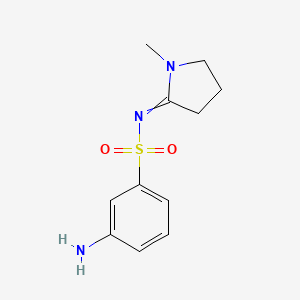
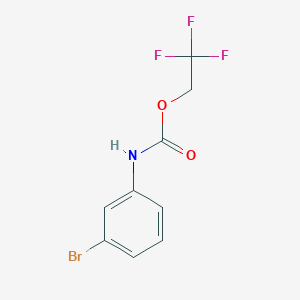
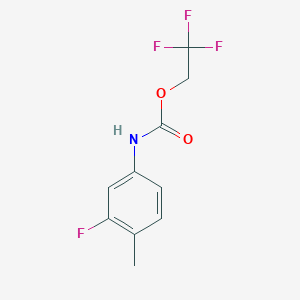
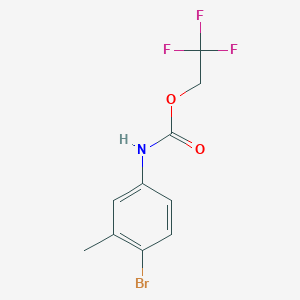
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)
